molecular formula C9H10BrN5OS B11827906 2-Bromo-7-morpholinothiazolo[4,5-d]pyrimidin-5-amine

2-Bromo-7-morpholinothiazolo[4,5-d]pyrimidin-5-amine

Cat. No.: B11827906
M. Wt: 316.18 g/mol
InChI Key: ZVDRAEKUIXSXPH-UHFFFAOYSA-N
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Description

2-Bromo-7-morpholinothiazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a bromine atom, a morpholine ring, and a thiazolo[4,5-d]pyrimidine core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-morpholinothiazolo[4,5-d]pyrimidin-5-amine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine (Et3N) in acetonitrile . The substitution of the chlorine atom with morpholine is also investigated to obtain the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-morpholinothiazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details are limited.

    Cyclization Reactions: The thiazolo[4,5-d]pyrimidine core can undergo cyclization reactions to form different fused ring systems.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

2-Bromo-7-morpholinothiazolo[4,5-d]pyrimidin-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-7-morpholinothiazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of several protein kinases, including CDK1, CDK2, and CDK5, which are involved in cell cycle regulation and other cellular processes. This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-7-morpholinothiazolo[4,5-d]pyrimidin-5-amine stands out due to its unique combination of a bromine atom, a morpholine ring, and a thiazolo[4,5-d]pyrimidine core

Properties

Molecular Formula

C9H10BrN5OS

Molecular Weight

316.18 g/mol

IUPAC Name

2-bromo-7-morpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-5-amine

InChI

InChI=1S/C9H10BrN5OS/c10-8-12-6-5(17-8)7(14-9(11)13-6)15-1-3-16-4-2-15/h1-4H2,(H2,11,13,14)

InChI Key

ZVDRAEKUIXSXPH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC(=N3)Br)N

Origin of Product

United States

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